7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound belongs to the pyrazolo-pyridine class, characterized by a fused pyrazole and pyridine core. Its structure includes a 4-(4-chlorobenzyl)piperazine moiety linked via a carbonyl group to the pyrazolo[4,3-c]pyridine scaffold, with additional ethyl and phenyl substituents. The compound’s complexity suggests applications in kinase inhibition or central nervous system (CNS) targeting, given the prevalence of piperazine derivatives in such therapeutics .
Properties
IUPAC Name |
7-[4-[(4-chlorophenyl)methyl]piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c1-2-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-14-12-30(13-15-31)16-19-8-10-20(27)11-9-19/h3-11,17-18H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQCWCUXJPJFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel derivative in the class of pyrazolo-pyridine compounds. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazolo[4,3-c]pyridine core.
- A piperazine moiety substituted with a 4-chlorobenzyl group.
- An ethyl and phenyl substituent that enhances its biological profile.
Anticancer Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the effectiveness of piperazine derivatives in inhibiting cell growth in liver (HUH7, HepG2), breast (MCF7), and colon (HCT116) cancer cell lines. The mechanism involves:
- Induction of apoptosis.
- Inhibition of microtubule synthesis and angiogenesis, critical for tumor growth and metastasis .
Table 1: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HUH7 | 15 | Apoptosis induction |
| MCF7 | 20 | Microtubule synthesis inhibition |
| HCT116 | 18 | Angiogenesis inhibition |
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In a comparative study on various synthesized piperazine derivatives, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis. This suggests that the structural features of the compound may contribute to its ability to disrupt bacterial cell functions .
Enzyme Inhibition
The ability of this compound to inhibit key enzymes has been explored. Specifically, it has demonstrated:
- Strong inhibitory activity against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases.
- Moderate inhibition of urease, suggesting potential applications in treating infections caused by urease-producing bacteria .
Case Studies
- Cytotoxicity Studies : A series of experiments conducted by Wilson et al. evaluated the cytotoxic effects of various piperazine derivatives on multiple cancer cell lines. The study found that compounds structurally similar to our target compound induced significant apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Screening : A recent investigation into the antimicrobial efficacy of piperazine derivatives revealed that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent variations on the piperazine ring in enhancing biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
This compound belongs to a class of piperazine derivatives, which have been extensively studied for their anti-inflammatory properties. The inhibition of chemokines such as MIP-1α and RANTES is significant in treating inflammatory disorders. Research indicates that compounds with similar structures can modulate immune responses by affecting leukocyte migration and activation, thereby serving as potential therapeutic agents for conditions like rheumatoid arthritis and asthma .
Anticancer Activity
Recent studies have suggested that pyrazolo[4,3-c]pyridine derivatives exhibit anticancer properties. The compound's ability to inhibit specific kinases involved in tumor growth has been documented. For instance, derivatives have shown efficacy against various cancer cell lines, suggesting that this compound could be further explored for its potential in cancer therapy .
Neuropharmacological Effects
The neuropharmacological profile of piperazine derivatives indicates potential applications as antidepressants or anxiolytics . The interaction of such compounds with serotonin receptors has been a focal point of research, suggesting that they may help in managing mood disorders .
Antimicrobial Properties
Emerging evidence points to the antimicrobial activity of pyrazolo[4,3-c]pyridine derivatives against both bacterial and fungal pathogens. Studies have shown that these compounds can effectively inhibit the growth of resistant strains, making them candidates for developing new antibiotics .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies reveal how modifications to the piperazine ring or the pyrazole core can enhance bioactivity and selectivity towards specific biological targets .
Case Studies and Research Findings
Chemical Reactions Analysis
Formation of the Pyrazolo[4,3-c]pyridine Core
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Cyclization Reactions : The core structure is typically formed via cyclization of precursors under acidic or basic conditions. For example, pyrazolo[4,3-c]pyridine derivatives often emerge from reactions involving 5-aminopyrazole derivatives and carbonyl components .
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Microwave-Assisted Synthesis : Efficient synthesis can be achieved using microwave irradiation in aqueous media, as demonstrated in related compounds. This method reduces reaction times and improves yields compared to traditional reflux conditions .
Reaction Conditions and Optimization
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Solvent Selection : Polar aprotic solvents like dichloromethane or N-methylpyrrolidone (NMP) are preferred for substitution and coupling reactions to enhance reactivity .
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Temperature Control :
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Catalysts : Indium chloride (InCl₃) has been used in related syntheses to catalyze three-component reactions in aqueous media .
Potential Chemical Reactivity
The compound’s structural features (e.g., piperazine carbonyl, ethyl/phenyl substituents) impart diverse reactivity:
Oxidation/Reduction
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Oxidation : The piperazine ring may oxidize to form quinazoline derivatives under strong oxidizing agents (e.g., mCPBA) .
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Reduction : Lithium aluminum hydride (LiAlH₄) could reduce carbonyl groups to alcohols, though this may depend on steric hindrance from bulky substituents .
Nucleophilic Substitution
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Piperazine Reactivity : The nitrogen atoms in the piperazine ring are potential sites for alkylation or acylation, depending on reaction conditions .
Hydrolysis
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Amide Hydrolysis : The piperazine-1-carbonyl group could hydrolyze under acidic or basic conditions to yield carboxylic acids, though this is less likely due to the stability of amide bonds .
Comparative Analysis of Reaction Methods
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Pyrazolo-Pyridines
Compound A : 5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one
- Key Differences : Substitution of 4-chlorobenzyl with 2-fluorophenyl.
- Impact: Fluorine’s electronegativity may alter receptor affinity compared to chlorine.
- Synthesis : Similar to the target compound, involving piperazine coupling via carbonyl to the heterocyclic core .
Compound B : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Key Differences: Trifluoromethyl group replaces chlorobenzyl; butanone linker instead of pyrazolo-pyridine.
- Impact: Enhanced metabolic stability due to trifluoromethyl’s resistance to oxidation. The butanone linker may reduce rigidity, affecting target selectivity .
Heterocyclic Core Modifications
Compound C: 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile
- Key Differences: Pyrano-pyrazole core instead of pyrazolo-pyridine; methoxyphenyl and cyano substituents.
- Impact: The pyrano ring increases polarity, reducing blood-brain barrier penetration. The cyano group may confer antimicrobial activity, diverging from the target compound’s CNS focus .
Compound D: 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one
- Key Differences : Thioxo and pyrimidine additions to the core.
- Pyrimidine incorporation broadens kinase inhibition profiles .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Receptor Specificity : The 4-chlorobenzyl group in the target compound likely enhances selectivity for kinases or GPCRs over the fluorophenyl variant’s serotonin receptor affinity .
- Metabolic Stability: Ethyl and chlorobenzyl substituents may prolong half-life compared to methoxyphenyl or cyano-containing analogs, which are more prone to oxidative metabolism .
- Synthetic Accessibility : The target compound’s synthesis mirrors methods for fluorophenyl analogs but requires precise control of piperazine-carbonyl coupling to avoid byproducts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the pyrazolo[4,3-c]pyridin-3(5H)-one core of this compound?
- Methodology : The pyrazole-pyridine fused system can be synthesized via cyclization reactions using α,β-unsaturated ketones or barbituric acids under solvent-free conditions. For example, condensation of 1H-pyrazol-5-amines with aldehydes and ketones in the presence of phosphorous oxychloride (POCl₃) at 120°C yields fused pyrazolo-pyridine derivatives .
- Key Data : Yield optimization (62–70%) and structural confirmation via IR, NMR, and MS align with protocols for analogous compounds .
Q. How can the piperazine-carbonyl fragment be introduced into the molecule?
- Methodology : The 4-(4-chlorobenzyl)piperazine-1-carbonyl group is typically synthesized via coupling reactions. For instance, reacting 1-(4-chlorobenzyl)piperazine with activated carbonyl derivatives (e.g., acid chlorides) in dichloromethane (DCM) with a base like DIPEA (N,N-diisopropylethylamine) achieves high regioselectivity .
- Key Data : Similar piperazine-carbonyl derivatives report yields of 45–55% after purification via flash chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and piperazine (N–H, ~3300 cm⁻¹) functionalities.
- NMR : ¹H NMR resolves ethyl (δ 1.2–1.4 ppm, triplet) and phenyl (δ 7.2–7.8 ppm, multiplet) groups. ¹³C NMR identifies the pyridinone carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₇H₂₆ClN₅O₂) .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro substitution on benzyl or ethyl groups) impact biological activity?
- Methodology : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) and testing in assays such as kinase inhibition or cytotoxicity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase II .
- Data Contradiction : While 4-chloro derivatives often enhance target binding due to electron-withdrawing effects, some studies report reduced solubility, complicating pharmacokinetic profiles .
Q. What strategies resolve low yields in the final coupling step of the pyrazolo-pyridinone and piperazine fragments?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) .
- Catalytic Optimization : Pd-mediated cross-coupling or iodine-catalyzed cyclization improves efficiency (yield increases from 45% to 65%) .
Q. How can contradictory data on in vitro cytotoxicity be addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
